3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-(chloromethyl)-5-methylpyridine hydrochloride”, has a molecular formula of C7H9Cl2N . The exact structure of “3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride” may vary based on the placement and bonding of atoms .Scientific Research Applications
Corrosion Inhibition
Research has demonstrated that 4H-1,2,4-triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), are effective in the corrosion and dissolution protection of mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, with their efficiency increasing with concentration. The adsorption of these derivatives on steel surfaces adheres to the Langmuir isotherm model, suggesting a strong and specific interaction between the inhibitor molecules and the metal surface (Bentiss et al., 2007).
Synthetic Methodologies
A convenient approach for synthesizing 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles and their 3-chloromethyl derivatives has been developed, starting from 3-mercapto-1,2,4-triazoles. These precursors are easily obtained from acyl hydrazines and isothiocyanates, indicating a straightforward and versatile method for producing a range of triazole-based compounds (Ivanova et al., 2006).
Antifungal Applications
Research into the solubility and thermodynamic properties of novel 1,2,4-triazole derivatives has revealed potential antifungal applications. These studies provide crucial insights into the solubility behavior of these compounds in various solvents, which is essential for understanding their bioavailability and pharmacological efficacy (Volkova et al., 2020).
Electrochemical Studies
Electrochemical analyses have been used to investigate the inhibition effects of triazole derivatives on copper corrosion in hydrochloric acid media. These studies highlight the potential of certain triazole compounds as cathodic type inhibitors, offering insights into their adsorption behavior and efficiency in protecting metal surfaces from corrosion (Sudheer & Quraishi, 2013).
Properties
IUPAC Name |
3-(chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-3-5-8-9-6(4-7)10(5)2;/h3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMAPNHDUNGXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034197-71-1 |
Source
|
Record name | 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.